molecular formula C11H7Cl2N3O B5624005 N-(2,5-dichlorophenyl)-2-pyrazinecarboxamide

N-(2,5-dichlorophenyl)-2-pyrazinecarboxamide

Cat. No. B5624005
M. Wt: 268.10 g/mol
InChI Key: LDQMFCJCVNHKNK-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-pyrazinecarboxamide belongs to a class of compounds that exhibit a broad range of biological activities and chemical properties due to their heterocyclic structure. The presence of both pyrazine and dichlorophenyl groups suggests potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

Compounds similar to this compound are typically synthesized through condensation reactions involving corresponding anilines and pyrazinecarboxylic acids or their derivatives. For instance, the preparation of pyrazine carboxamides often involves reactions with amines and anilines, suggesting a potential pathway for synthesizing the compound (Naredla, Dash, & Klumpp, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to this compound is characterized by the presence of planar heterocyclic rings, which are inclined at specific dihedral angles relative to attached phenyl groups. This configuration is crucial for understanding the molecular interactions and stability of these compounds. For example, studies on similar structures have utilized X-ray crystallography to elucidate the planarity and orientation of the molecular framework (Kant, Gupta, Kapoor, Shripanavar, & Banerjee, 2012).

properties

IUPAC Name

N-(2,5-dichlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O/c12-7-1-2-8(13)9(5-7)16-11(17)10-6-14-3-4-15-10/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQMFCJCVNHKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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